Avitinib (CAS 1557267-42-1), also known as abivertinib or AC0010, is a third-generation, irreversible, orally active small-molecule kinase inhibitor characterized by its unique pyrrolopyrimidine core [1]. Unlike traditional mono-anilino-pyrimidine scaffolds such as osimertinib, avitinib provides a distinct steric and electronic profile that enables the dual targeting of mutant Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK)[2]. For procurement and assay design, avitinib is primarily sourced for its high solubility in DMSO (>80 mg/mL), its covalent binding mechanism at the Cys797 residue, and its strict selectivity for EGFR T790M/L858R double mutations over wild-type (WT) EGFR[1]. These baseline properties make it a critical benchmark compound for developing mutant-selective targeted therapies, investigating bypass resistance mechanisms, and formulating novel combination regimens in both solid tumor and hematological models [3].
Substituting avitinib with other third-generation EGFR inhibitors (e.g., osimertinib, rociletinib) or dedicated BTK inhibitors (e.g., ibrutinib) fundamentally alters experimental outcomes and metabolic profiling [1]. Avitinib's unique pyrrolopyrimidine structure dictates a specific cytochrome P450 interaction profile, exhibiting distinct IC50 values across CYP1A2, CYP2B6, and CYP3A4 compared to pyrimidine-based analogs[2]. Furthermore, while osimertinib is strictly an EGFR inhibitor, avitinib's potent off-target inhibition of BTK means it cannot be substituted in dual-pathway assays, such as those modeling B-cell lymphoma or acute myeloid leukemia (AML) [3]. Using a generic EGFR or BTK inhibitor fails to replicate the precise dual-kinase suppression, specific covalent binding kinetics, and distinct metabolic clearance pathways required when avitinib is the designated reference standard [1].
In biochemical kinase enzymatic assays, avitinib demonstrates exceptional selectivity for mutant EGFR over the wild-type receptor[1]. It exhibits an IC50 of 0.18 nM against the EGFR L858R/T790M double mutation, compared to an IC50 of 7.68 nM for wild-type EGFR [1]. This 43-fold selectivity window is critical for researchers requiring precise mutant suppression without the confounding cellular toxicity associated with wild-type EGFR inhibition, a common limitation of first-generation inhibitors[2].
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
| Target Compound Data | 0.18 nM (EGFR L858R/T790M) |
| Comparator Or Baseline | 7.68 nM (Wild-Type EGFR) |
| Quantified Difference | 43-fold greater potency for mutant over wild-type |
| Conditions | Biochemical kinase enzymatic assay |
Procuring avitinib ensures a wide experimental window for mutant-specific assays without confounding wild-type EGFR toxicity.
Beyond its EGFR activity, avitinib functions as a highly potent irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), demonstrating an IC50 of approximately 0.4 nM to 0.5 nM [1]. In comparative in vitro models of acute myeloid leukemia (AML), particularly those harboring FLT3-ITD mutations, avitinib was found to be more sensitive in inhibiting cell proliferation and inducing apoptosis than the standard-of-care BTK inhibitor, ibrutinib [2]. This dual-pathway capability makes it an indispensable tool for complex hematological research [2].
| Evidence Dimension | BTK Inhibitory Activity and AML Sensitivity |
| Target Compound Data | IC50 ~0.4 nM (BTK); superior sensitivity in FLT3-ITD AML |
| Comparator Or Baseline | Ibrutinib (IC50 0.5 nM); lower sensitivity in matching AML models |
| Quantified Difference | Comparable BTK IC50 with enhanced anti-leukemic efficacy in specific AML models |
| Conditions | B-cell lymphoma and AML proliferation assays |
Buyers designing dual-pathway or ibrutinib-resistant hematological models require avitinib's specific multi-kinase profile to bypass standard BTK-only limitations.
Formulating hydrophobic kinase inhibitors for in vitro and in vivo studies often presents significant challenges. Avitinib (free base) demonstrates exceptional solubility in dimethyl sulfoxide (DMSO), achieving concentrations of up to 80-97 mg/mL (approximately 164-198 mM) at 25°C. This is vastly superior to many standard poorly soluble TKIs, which often precipitate at concentrations above 10-20 mg/mL . This high solubility allows for the preparation of ultra-concentrated stock solutions, minimizing solvent toxicity in sensitive cell-based assays .
| Evidence Dimension | Maximum Solubility in DMSO at 25°C |
| Target Compound Data | >80 mg/mL (~164 mM) |
| Comparator Or Baseline | Standard poorly soluble TKIs (<20 mg/mL) |
| Quantified Difference | >4-fold higher maximum solubility |
| Conditions | In vitro solvent preparation at 25°C |
High solubility allows for the preparation of ultra-concentrated stock solutions, minimizing DMSO-induced cytotoxicity in sensitive cell assays and enabling flexible in vivo dosing.
Avitinib's pyrrolopyrimidine core results in a unique cytochrome P450 (CYP450) inhibition profile compared to pyrimidine-based inhibitors like osimertinib [1]. In rat and human liver microsome assays, avitinib exhibits specific IC50 values for key metabolic enzymes, such as CYP1A2 (6.39 μM in RLMs) and CYP3A (27.64 μM for midazolam in RLMs) [2]. This distinct metabolic clearance pathway is critical for researchers conducting drug-drug interaction (DDI) profiling, as it cannot be accurately modeled using structurally divergent third-generation EGFR TKIs[2].
| Evidence Dimension | Structural core and CYP450 inhibition profile |
| Target Compound Data | Pyrrolopyrimidine core (e.g., CYP1A2 IC50 6.39 μM in RLMs) |
| Comparator Or Baseline | Mono-anilino-pyrimidine core (Osimertinib) |
| Quantified Difference | Distinct metabolic clearance and DDI potential |
| Conditions | Rat and human liver microsome (RLM/HLM) assays |
For DMPK reference studies, avitinib is necessary to benchmark pyrrolopyrimidine-specific metabolic clearance and drug-drug interactions.
Due to its potent dual inhibition of EGFR T790M (IC50 0.18 nM) and BTK (IC50 ~0.4 nM), avitinib is the premier choice for developing complex in vitro models that investigate cross-talk between epithelial and B-cell signaling pathways [1].
Avitinib's exceptional solubility in DMSO (>80 mg/mL) makes it an ideal candidate for inclusion in concentrated HTS libraries, allowing researchers to maintain low final solvent concentrations while achieving necessary dosing gradients .
Because avitinib demonstrates superior sensitivity in specific AML models (e.g., FLT3-ITD mutated) compared to standard ibrutinib, it is heavily procured as a positive control or benchmark when screening next-generation BTK degraders or inhibitors[2].
As a structurally distinct pyrrolopyrimidine inhibitor, avitinib is required for comparative pharmacokinetic assays evaluating CYP enzyme inhibition against pyrimidine-based counterparts like osimertinib [3].